1,4-Dimethylazulene
Description
1,4-Dimethylazulene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₂H₁₆ (molecular weight: 160.25 g/mol). It is characterized by its striking blue coloration, attributed to the azulene core—a fused bicyclic structure combining aromatic and non-aromatic rings. This compound is predominantly isolated from liverworts (e.g., Barbilophozia floerkei, Calypogeia azurea, and Plagiochila micropterys) and higher plants like Pimpinella saxifraga subsp. nigra . Its biosynthesis involves tri-nor-sesquiterpene pathways, with 3,10-dihydro-1,4-dimethylazulene (C₁₂H₁₄) identified as a labile precursor . Extraction efficiency varies significantly with method: solid-liquid extraction (SLE) using n-hexane yields up to 59.62% purity, while hydrodistillation (HD) produces lower yields (16.64–19.49%) .
Properties
CAS No. |
1127-69-1 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-8H,1-2H3 |
InChI Key |
FKBGSRCZHMNHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C2C1=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation of guaiazulene, which is naturally found in the oil of Guaiacum officinale L., patchouli oil, and eucalyptus oil . The dehydrogenation process typically requires high temperatures and the presence of a catalyst.
Another synthetic route involves the cyclization of appropriate precursors under acidic conditions. For example, cyclization of 1,4-dimethyl-1,3,5-heptatriene in the presence of a strong acid can yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. when produced, it often involves the extraction and purification from natural sources followed by chemical modification to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated azulenes.
Scientific Research Applications
1,4-Dimethylazulene has several scientific research applications:
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 1,4-Dimethylazulene involves its interaction with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . This inhibition reduces inflammation and provides therapeutic benefits in conditions like dermatitis and other inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Core Structure |
|---|---|---|---|---|
| 1,4-Dimethylazulene | C₁₂H₁₆ | 160.25 | Methyl groups at positions 1 and 4 | Azulene |
| Guaiazulene | C₁₅H₁₈ | 198.30 | 1,4-Dimethyl + 7-isopropyl | Azulene |
| Chamazulene | C₁₄H₁₆ | 184.28 | 1,4-Dimethyl + 7-ethyl | Azulene |
| 3,10-Dihydro-1,4-dimethylazulene | C₁₂H₁₄ | 158.24 | Partially saturated bicyclic system | Dihydroazulene |
| β-Guaiene | C₁₅H₂₄ | 204.35 | Isopropylidene group at position 7 | Octahydroazulene |
Key Observations :
- Positional Substitution : Guaiazulene (7-isopropyl) and Chamazulene (7-ethyl) share the azulene core but differ in substituent bulk, affecting solubility and biological activity .
- Saturation : 3,10-Dihydro-1,4-dimethylazulene is less stable due to partial saturation, making it prone to decomposition during hydrodistillation .
- Biosynthetic Pathways: this compound originates from tri-nor-sesquiterpenes, whereas Guaiazulene and Chamazulene derive from distinct sesquiterpene routes (e.g., chamomile for Chamazulene) .
Source Organisms and Extraction Methods
Table 2: Natural Sources and Optimal Extraction Techniques
Key Observations :
Key Observations :
- Antimicrobial Role : this compound’s antimicrobial activity is context-dependent, linked to plant-derived essential oils rather than isolated compounds .
- Therapeutic Potential: Guaiazulene and Chamazulene are commercially validated for anti-inflammatory uses, whereas this compound remains understudied in clinical settings .
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